BenchChemオンラインストアへようこそ!

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

MAO-A inhibition Neuropharmacology Enzyme selectivity

Select this specific 4-bromo/7-methoxy/6-carboxylate regioisomer to ensure MAO-A inhibitory activity (IC50=50 nM) and >2000-fold selectivity over MAO-B. The 4-bromo handle enables Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira reactions for late-stage diversification. The ethyl ester provides a modifiable vector for tuning LogP (3.18) and CNS permeability in hit-to-lead campaigns. Substituting with methyl ester or non-carboxylate analogs alters physicochemical profiles and invalidates established synthetic routes for kinase inhibitor scaffolds and HCV protease inhibitor precursors.

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
Cat. No. B13015248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-7-methoxyquinoline-6-carboxylate
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Br
InChIInChI=1S/C13H12BrNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3
InChIKeyMHNLVPZVCBSOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-7-Methoxyquinoline-6-Carboxylate: A Key Brominated Quinoline Scaffold for Medicinal Chemistry and Drug Discovery Procurement


Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate (CAS 2089325-50-6, molecular formula C₁₃H₁₂BrNO₃, molecular weight 310.14) is a brominated quinoline-6-carboxylate ester building block . The compound features a 4-bromo substituent that enables downstream diversification via metal-catalyzed cross-coupling reactions, while the 7-methoxy and 6-ethoxycarbonyl groups provide additional handles for structure-activity relationship exploration. This substitution pattern distinguishes it from other regioisomeric quinoline carboxylates and positions it as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitor scaffolds and HCV protease inhibitor precursors [1].

Why Ethyl 4-Bromo-7-Methoxyquinoline-6-Carboxylate Cannot Be Interchanged with Common In-Class Quinoline Analogs


Generic substitution among quinoline derivatives fails due to three critical sources of differentiation: regiospecific substitution pattern, measurable physicochemical properties, and validated biological target engagement. Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate bears a specific 4-bromo/7-methoxy/6-carboxylate substitution array that is not replicated in common alternatives such as 4-bromo-7-methoxyquinoline (lacking the 6-carboxylate handle) or methyl 4-bromo-7-methoxyquinoline-6-carboxylate (differing in ester alkyl chain and associated LogP) . Furthermore, the compound demonstrates documented MAO-A inhibitory activity (IC₅₀ = 50 nM) that is absent in structurally divergent quinoline analogs not bearing this exact substitution topology [1]. These differences carry procurement consequences: substituting an alternative scaffold may invalidate established synthetic routes, alter physicochemical profiles unpredictably, or eliminate the specific biological activity that motivated initial compound selection.

Ethyl 4-Bromo-7-Methoxyquinoline-6-Carboxylate: Comparative Quantitative Evidence for Informed Procurement


Selective MAO-A Inhibition: Ethyl 4-Bromo-7-Methoxyquinoline-6-Carboxylate Demonstrates 2000-Fold Selectivity Over MAO-B

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate exhibits potent and selective inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM, while demonstrating negligible activity against MAO-B under identical assay conditions (IC₅₀ > 100,000 nM) [1]. This represents a selectivity ratio exceeding 2000-fold in favor of MAO-A. In contrast, a structurally distinct quinoline derivative (CHEMBL2203921) tested in the same assay system showed no meaningful inhibition of either MAO-A or MAO-B (IC₅₀ = 100,000 nM for both isoforms) [2].

MAO-A inhibition Neuropharmacology Enzyme selectivity

Purity Specification and Commercial Availability: 97% Assay Purity with Defined Analytical Parameters

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate is commercially available from established suppliers with a documented purity specification of 97% and a calculated LogP of 3.1826 . This purity grade supports direct use in synthetic chemistry applications without additional purification. In comparison, the closely related analog 4-bromo-7-methoxyquinoline (CAS 1070879-27-4) is supplied under the AldrichCPR designation, which carries an explicit disclaimer that analytical data are not collected and that the buyer assumes responsibility for confirming product identity and purity .

Chemical procurement Purity specification Building block

LogP and Physicochemical Differentiation: Ethyl Ester Confers Altered Lipophilicity Relative to Methyl Ester Analog

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate possesses a calculated LogP of 3.1826 and topological polar surface area (TPSA) of 48.42 Ų . The ethyl ester moiety confers measurably different lipophilicity compared to the methyl ester analog (methyl 4-bromo-7-methoxyquinoline-6-carboxylate, CAS 2089310-53-0, molecular formula C₁₂H₁₀BrNO₃, molecular weight 296.12) . The increased carbon chain length of the ethyl ester (C₁₃ vs C₁₂) predicts enhanced membrane permeability and altered pharmacokinetic behavior.

Physicochemical properties Lipophilicity ADME prediction

Synthetic Utility: 4-Bromo Substituent Enables Cross-Coupling Diversification in HCV Protease Inhibitor Synthesis

Bromo-substituted quinolines bearing the 4-bromo substitution pattern, including compounds within the same structural class as ethyl 4-bromo-7-methoxyquinoline-6-carboxylate, are explicitly disclosed as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The 4-bromo position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling introduction of aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups to generate diverse compound libraries. In contrast, non-brominated quinoline analogs lack this synthetic diversification capability, and alternative halogen substituents (chloro) exhibit different reactivity profiles in cross-coupling reactions.

Cross-coupling HCV inhibitors Synthetic intermediate

Cost and Supply Chain Efficiency: Single-Region Sourcing Reduces Procurement Complexity

Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate (CAS 2089325-50-6) is commercially available from established Chinese suppliers with documented 97% purity and a 10-year operational history . This contrasts with the procurement landscape for the des-carboxylate analog 4-bromo-7-methoxyquinoline (CAS 1070879-27-4), which is distributed by multiple international suppliers including Sigma-Aldrich under the AldrichCPR program . The AldrichCPR designation explicitly states that analytical data are not collected and that the product is sold 'AS-IS' without warranties of merchantability or fitness for purpose , which may introduce additional validation burden and procurement risk.

Supply chain Procurement efficiency Regional sourcing

Research and Industrial Applications for Ethyl 4-Bromo-7-Methoxyquinoline-6-Carboxylate Based on Validated Evidence


MAO-A Selective Inhibitor Screening and Neuropharmacology Probe Development

Based on documented MAO-A inhibition (IC₅₀ = 50 nM) with >2000-fold selectivity over MAO-B [1], this compound is suitable as a starting scaffold for developing isoform-selective MAO-A inhibitors. Research groups investigating neurological disorders where MAO-A modulation is implicated (depression, anxiety, neurodegenerative conditions) can procure this compound for hit validation and SAR expansion studies. The ethyl ester and 4-bromo moieties provide vectors for further optimization while maintaining the core pharmacophore responsible for MAO-A engagement.

Cross-Coupling-Based Diversification for HCV Protease Inhibitor Synthesis

As disclosed in US Patent 8,633,320 B2, bromo-substituted quinolines within this structural class serve as intermediates for HCV therapeutic agents [2]. The 4-bromo substituent enables Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. Synthetic chemistry teams working on antiviral drug discovery can utilize this compound as a diversification point for generating focused quinoline-based libraries targeting HCV protease inhibition.

Kinase Inhibitor Scaffold Development and Tyrosine Kinase Targeted Library Synthesis

The quinoline-6-carboxylate core with 4-bromo/7-methoxy substitution pattern aligns with privileged scaffolds in kinase inhibitor development. The documented substitution pattern supports exploration of structure-activity relationships for tyrosine kinase inhibition [3]. Medicinal chemistry groups focused on oncology programs, particularly those targeting EGFR or related kinase families, can incorporate this building block into parallel synthesis workflows for hit-to-lead optimization campaigns. The 4-bromo position enables late-stage functionalization while the 6-ethyl ester provides a modifiable handle for improving potency and pharmacokinetic properties.

Physicochemical Property Optimization and LogP-Guided Lead Selection

With a calculated LogP of 3.1826 and TPSA of 48.42 Ų , this compound occupies a lipophilicity range relevant for CNS drug discovery. The ethyl ester moiety offers distinct physicochemical properties compared to methyl ester analogs, providing medicinal chemists with a quantitative benchmark for tuning membrane permeability and solubility. Procurement of this specific ester variant enables structure-property relationship studies where the ethyl group may confer advantages in balancing LogP against metabolic stability, particularly in programs where CNS penetration is a design objective.

Quote Request

Request a Quote for Ethyl 4-bromo-7-methoxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.